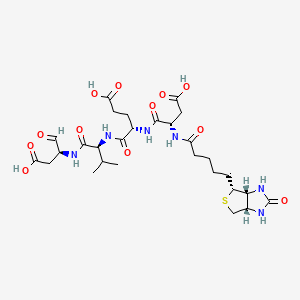
Biotin-DEVD-CHO (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-DEVD-CHO (trifluoroacetate salt) is a biotin-conjugated form of the caspase-3 and -7 inhibitor Ac-DEVD-CHO. This compound is widely used in biochemical research, particularly in studies involving apoptosis, a form of programmed cell death. The compound’s full chemical name is N-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-L-α-aspartyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide, trifluoroacetate salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-DEVD-CHO typically involves the conjugation of biotin to the DEVD peptide sequence (Asp-Glu-Val-Asp) followed by the addition of a formyl group (CHO). The reaction conditions often include the use of formic acid as a solvent, with the final product being purified to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of Biotin-DEVD-CHO involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to form the DEVD peptide, followed by biotinylation and formylation. The product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Biotin-DEVD-CHO primarily undergoes substitution reactions, particularly in the context of its interaction with caspases. It does not typically undergo oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of Biotin-DEVD-CHO include formic acid, biotin, and the DEVD peptide sequence. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity .
Major Products Formed
The major product formed from the reactions involving Biotin-DEVD-CHO is the biotinylated DEVD peptide, which is used for affinity purification and detection of active caspases .
Scientific Research Applications
Biotin-DEVD-CHO is extensively used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary applications include:
Affinity Purification: Used for the affinity purification of active caspase-3, -6, -7, and -8
Detection of Active Caspases: Employed in the detection of active caspase-3 in tissue samples and permeabilized cells using affinity labeling with streptavidin conjugates
Apoptosis Studies: Utilized in studies of apoptosis to understand the mechanisms of programmed cell death and the role of caspases in this process
Mechanism of Action
Biotin-DEVD-CHO exerts its effects by inhibiting caspase-3 and -7. The DEVD peptide sequence mimics the natural substrate of these caspases, allowing the compound to bind to the active site and inhibit their activity. This inhibition prevents the cleavage of downstream substrates, thereby blocking the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-CHO: A non-biotinylated form of the caspase-3 and -7 inhibitor.
Biotin-VAD-FMK: Another biotinylated caspase inhibitor with a different peptide sequence (Val-Ala-Asp).
Uniqueness
Biotin-DEVD-CHO is unique due to its biotinylation, which allows for easy detection and purification using streptavidin conjugates. This feature makes it particularly useful in biochemical assays and affinity purification techniques .
Properties
Molecular Formula |
C28H42N6O12S |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17+,18+,23-,24+/m0/s1 |
InChI Key |
NOYOANDLKBWUGA-KSMLJOLJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















